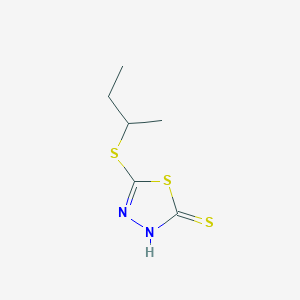

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-butan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S3/c1-3-4(2)10-6-8-7-5(9)11-6/h4H,3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQCUQNHPBMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384747 | |

| Record name | 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19921-51-8 | |

| Record name | 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The solid-phase method described in CN103936691A provides a foundation for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. While the patent focuses on aryl substituents, the protocol can be adapted for alkylthio groups by modifying the carboxylic acid precursor. The reaction involves grinding thiosemicarbazide, a carboxylic acid derivative, and phosphorus pentachloride (PCl₅) in a 1:1:1 molar ratio. For 5-(sec-butylthio)-1,3,4-thiadiazole-2-thiol, substituting the carboxylic acid with sec-butylthioacetic acid or analogous precursors could theoretically introduce the sec-butylthio moiety.

Phosphorus pentachloride acts as both a dehydrating agent and cyclization promoter, facilitating thiadiazole ring formation. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization (Fig. 1). Post-reaction alkalization (pH 8–8.2) precipitates the product, which is recrystallized for purity.

Table 1: Solid-Phase Synthesis Parameters

Advantages and Limitations

Oxidative Coupling with Alkyl Mercaptans

Hydrogen Peroxide-Mediated Coupling

US3087932A details a one-step oxidative coupling process for synthesizing bis(alkyldithio)-1,3,4-thiadiazoles from 2,5-dimercapto-1,3,4-thiadiazole (DMTD). By adjusting the stoichiometry of sec-butyl mercaptan and hydrogen peroxide, mono-substitution at the 5-position becomes feasible. The reaction mechanism involves radical-mediated sulfur-sulfur bond formation, with hydrogen peroxide serving as an oxidant (Eq. 1):

Table 2: Oxidative Coupling Conditions

Selectivity Challenges

Mono-substitution requires precise control over mercaptan addition rates and temperature. Excess hydrogen peroxide favors bis-substitution, necessitating incremental reagent addition and real-time monitoring via thin-layer chromatography.

Traditional Nucleophilic Alkylation

Alkylation of 5-Mercapto-1,3,4-thiadiazole-2-thiol

A conventional route involves reacting 5-mercapto-1,3,4-thiadiazole-2-thiol with sec-butyl halides under basic conditions. The thiolate ion at position 5 attacks the electrophilic sec-butyl carbon, displacing the halide (Eq. 2):

Table 3: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Base | NaOH or K₂CO₃ |

| Temperature | 60–80°C |

Regioselectivity and Byproduct Formation

Competing alkylation at the 2-position thiol group is mitigated by steric hindrance from the sec-butyl group. However, di-alkylated byproducts (<10%) necessitate column chromatography for removal.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solid-Phase | >91% | High | Moderate | Low (solvent-free) |

| Oxidative | 70–83% | Medium | High | Medium (H₂O₂ use) |

| Alkylation | 65–75% | Medium | Low | High (solvent waste) |

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate purification. Catalytic iodide (KI) accelerates halide displacement in traditional methods, reducing reaction times by 30%.

Purification Strategies

Recrystallization from ethanol/water mixtures (7:3) achieves >98% purity for solid-phase products, while oxidative coupling requires hexane washes to remove unreacted mercaptan.

Industrial-Scale Production Considerations

Continuous-flow reactors improve heat transfer and yield consistency for solid-phase synthesis . Solvent recovery systems are critical for oxidative methods to offset hydrogen peroxide costs. Regulatory constraints on phosphorus pentachloride necessitate closed-system processing.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The sec-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper, along with suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety is known for exhibiting a wide range of biological activities:

- Anticonvulsant Activity : Research indicates that derivatives of 1,3,4-thiadiazole can exhibit potent anticonvulsant effects. For instance, compounds derived from this scaffold have shown significant protection against seizures in various animal models, with mechanisms involving GABAergic pathways and voltage-gated ion channels .

- Antimicrobial Properties : Thiadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies reveal that compounds such as 5-(sec-butylthio)-1,3,4-thiadiazole-2-thiol demonstrate promising activity against Gram-positive and Gram-negative bacteria as well as fungal strains . The introduction of specific substituents can enhance these activities significantly.

- Antioxidant Effects : A series of 5-substituted-1,3,4-thiadiazole-2-thiols have been synthesized and evaluated for their antioxidant properties. These compounds showed considerable potential in scavenging free radicals, indicating their usefulness in preventing oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of sec-butyl thio derivatives with appropriate thiadiazole precursors. Structural modifications at various positions of the thiadiazole ring can lead to enhanced biological activity:

- Modification Strategies : Research has indicated that modifications at the 5-position with aromatic or aliphatic groups can significantly influence the biological efficacy of the compound. For example, substituents such as nitro or halogen groups have been shown to improve anticonvulsant and antimicrobial activities .

Case Study 1: Anticonvulsant Evaluation

A study conducted by Aliyu et al. (2021) demonstrated that a derivative of this compound exhibited a protective effect against seizures in mice models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The compound showed an LD50 value of 3,807.87 mg/kg with significant efficacy at lower doses .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, a series of thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics like gentamicin and ampicillin .

Case Study 3: Antioxidant Properties

A recent study synthesized multiple derivatives of this compound to evaluate their antioxidant capacity. The findings suggested that these compounds could effectively reduce oxidative stress markers in biological systems .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

Thiadiazole-thiol derivatives are renowned as organic corrosion inhibitors. Their efficacy depends on electron-donating/withdrawing groups and molecular adsorption capacity:

Key Insight : Electron-donating substituents (e.g., -NH2, -S-alkyl) improve inhibition by strengthening metal-ligand interactions. Bulky groups like sec-butylthio may enhance steric protection but require empirical validation .

Biological Activity

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its cytotoxic properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring with a sec-butylthio group at the 5-position. This structure contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of biochemical pathways. The presence of the thiol group enhances its reactivity and potential for biological interactions.

Cytotoxic Activity

Numerous studies have investigated the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The following table summarizes key findings related to the cytotoxic activity of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Data not available | Induction of apoptosis via ERK pathway inhibition |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | SK-MEL-2 (Skin Cancer) | 4.27 | Inhibition of cell growth |

| N-benzoyl derivatives | HT-29 (Colon Cancer) | 12.57 | Cytotoxicity via MTT assay |

Studies have shown that derivatives with modifications at the C-5 position exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cell proliferation in lung and skin cancers .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are noteworthy. Research indicates that compounds containing the thiadiazole scaffold exhibit significant antibacterial and antifungal activities. The following table summarizes antimicrobial activities observed in various studies:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Data not available |

| Novel derivatives | Escherichia coli | 16–31.25 µg/mL |

| 2-amido-1,3,4-thiadiazoles | Candida albicans | Moderate activity at MIC 31.25–62.5 μg/mL |

In vitro studies have shown that certain derivatives possess good activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis indicates that modifications at the thiadiazole ring can enhance or diminish antimicrobial efficacy.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various thiadiazole derivatives for their anticancer properties against multiple cell lines. Notably, compounds with a sec-butylthio group exhibited promising results against A549 and SK-MEL-2 cells by inducing apoptosis through specific signaling pathways .

- Antimicrobial Efficacy : Research on novel thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values suggest that these compounds could serve as potential leads for developing new antimicrobial agents .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between thiadiazole derivatives and target proteins involved in cancer progression and microbial resistance. These studies highlight the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with sec-butyl halides. Key steps include:

- Heterocyclization : Formation of the thiadiazole core from thiosemicarbazide and carbon disulfide under basic conditions .

- Alkylation : Reacting the thiol group with sec-butyl halides in solvents like ethanol or acetone, often using potassium carbonate as a base. Ultrasound-assisted methods can enhance reaction efficiency by improving mixing and reducing reaction time .

- Critical Parameters : Solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents significantly affect yield. For example, excess alkylating agent may reduce side reactions .

Q. How are structural and purity characteristics of 5-(Sec-butylthio)-1,3,4-thiadiazole derivatives validated?

- Methodological Answer : Characterization relies on:

- Spectroscopy : ¹H NMR confirms substituent integration (e.g., sec-butyl protons at δ 0.8–1.6 ppm) and thiol proton absence post-alkylation. IR spectroscopy identifies S-H (2500–2600 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

- Elemental Analysis : Matches experimental and theoretical C, H, N, S percentages to verify purity (>95% typical) .

- Chromatography : TLC or HPLC monitors reaction progress and detects byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 5-(Sec-butylthio)-1,3,4-thiadiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer results often stem from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines require standardization (e.g., CLSI guidelines) .

- Structural Analogues : Subtle changes in substituents (e.g., benzyl vs. sec-butyl groups) alter lipophilicity and membrane permeability. Comparative QSAR studies can identify critical physicochemical parameters (e.g., logP, polar surface area) .

- Dose-Response Curves : EC₅₀ values should be validated across multiple replicates to account for experimental noise .

Q. How can computational methods enhance the design of 5-(Sec-butylthio)-1,3,4-thiadiazole-based inhibitors?

- Methodological Answer :

- Molecular Docking : Predict binding interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Software like AutoDock Vina evaluates binding affinity and identifies key residues (e.g., hydrogen bonds with Thr196) .

- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate docking results .

- ADMET Prediction : Tools like SwissADME predict bioavailability, ensuring derivatives comply with Lipinski’s rules (e.g., MW <500, logP <5) .

Q. What experimental approaches optimize the regioselectivity of 5-(Sec-butylthio)-1,3,4-thiadiazole functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., thiol) with trityl groups during alkylation to direct substitution to the thiadiazole nitrogen .

- Catalysis : Transition metals (e.g., CuI) promote C-S bond formation in cross-coupling reactions, minimizing side products .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SN2 mechanisms, enhancing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.